molecular formula C19H24FN5O5S B2540730 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-42-0

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2540730
CAS RN: 872881-42-0
M. Wt: 453.49
InChI Key: FQBMRHAWCSFOMM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the use of heterocyclic nuclei, which have high chemotherapeutic values and act as a remedy for the development of novel drugs . For example, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Properties

The compound has been investigated for its antibacterial properties. A series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened in vitro against gram-negative bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and gram-positive bacterial strains (Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cereus). Notably, compounds 8d, 8i, 8j, and 8l exhibited significant antibacterial activity. For instance, compound 8d showed superior activity against Enterobacter aerogenes with an MIC value of 114 ± 0.48 µg/mL, while compound 8l was most potent against Bacillus subtilis with an MIC of 75 ± 0.81 µg/mL .

DNA Gyrase Enzyme Inhibition

In addition to antibacterial effects, the compound was screened as a DNA Gyrase enzyme inhibitor using in silico studies. Molecular docking simulations were performed, revealing ligands responsible for antibacterial activity. Among the prepared compounds, 8k, 8l, 8i, and 8h gained favorable moldock scores of −156.622, −152.025, −148.189, and 146.362, respectively. These findings suggest potential applications in targeting bacterial DNA Gyrase, an essential enzyme involved in DNA replication and repair .

Heterocyclic Motifs and Tetrazole Group

The compound’s heterocyclic structure, particularly the tetrazole group, contributes to its pharmacological potential. Heterocyclic motifs are widely explored in drug design due to their diverse applications. The tetrazole group, in particular, has received considerable attention for its promising properties .

Related Research

While the specific compound has been studied, related imidazole-containing compounds have also been investigated. For example, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole and evaluated its anti-tubercular activity against Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of imidazole-containing compounds often involves their interaction with key functional proteins in bacterial cell division . For example, FtsZ has been recognized as a potential target for the growth of novel antibacterial agents .

Future Directions

The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a key area of focus in current research . Imidazole-containing compounds, due to their broad range of chemical and biological properties, are considered important in the discovery of innovative drugs .

properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O5S/c20-15-3-5-16(6-4-15)31(28,29)25-10-2-12-30-17(25)13-23-19(27)18(26)22-7-1-9-24-11-8-21-14-24/h3-6,8,11,14,17H,1-2,7,9-10,12-13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBMRHAWCSFOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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